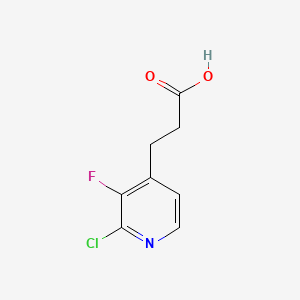

3-(2-Chloro-3-fluoropyridin-4-yl)propanoic acid

CAS No.:

Cat. No.: VC18028287

Molecular Formula: C8H7ClFNO2

Molecular Weight: 203.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7ClFNO2 |

|---|---|

| Molecular Weight | 203.60 g/mol |

| IUPAC Name | 3-(2-chloro-3-fluoropyridin-4-yl)propanoic acid |

| Standard InChI | InChI=1S/C8H7ClFNO2/c9-8-7(10)5(3-4-11-8)1-2-6(12)13/h3-4H,1-2H2,(H,12,13) |

| Standard InChI Key | KZJHUJMRIFCBRX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C(C(=C1CCC(=O)O)F)Cl |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

3-(2-Chloro-3-fluoropyridin-4-yl)propanoic acid (CHClFNO) consists of a pyridine ring substituted with chlorine at position 2, fluorine at position 3, and a propanoic acid side chain at position 4. The presence of halogen atoms introduces steric and electronic effects that influence reactivity and intermolecular interactions . Comparative analysis with structurally similar compounds, such as 3-(3-fluoropyridin-4-yl)propanoic acid (PubChem CID: 84653318), reveals shared features in hydrogen-bonding capacity and dipole moments .

Stereoelectronic Effects

The chlorine atom at position 2 exerts a strong electron-withdrawing inductive effect (-I), while the fluorine at position 3 contributes both -I and modest resonance effects (+R). This combination polarizes the pyridine ring, enhancing electrophilic substitution susceptibility at the para position relative to the propanoic acid group .

Synthetic Methodologies

Key Intermediate Synthesis

The synthesis of halogenated pyridine-propanoic acid derivatives typically begins with functionalized acetophenone precursors. For example, 2-aminothiazole intermediates are acetylated and functionalized via ipso-substitution or palladium-catalyzed coupling, as demonstrated in the synthesis of M mAChR positive allosteric modulators . Adapting these methods, 3-(2-chloro-3-fluoropyridin-4-yl)propanoic acid could be synthesized through the following hypothetical pathway:

-

Halogenation: Introduce chlorine and fluorine substituents via electrophilic aromatic substitution on 4-methylpyridine.

-

Side-Chain Elongation: Employ a Michael addition or Grignard reaction to append a three-carbon chain to position 4.

-

Oxidation: Convert the terminal methyl group to a carboxylic acid using Jones reagent or potassium permanganate.

Challenges in Synthesis

-

Regioselectivity: Simultaneous incorporation of chlorine and fluorine at adjacent positions requires precise control to avoid undesired byproducts.

-

Acid Stability: The propanoic acid moiety may necessitate protective strategies (e.g., esterification) during halogenation steps to prevent decarboxylation .

Physicochemical Properties

Calculated Molecular Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 217.59 g/mol | Calculated |

| Exact Mass | 217.008 Da | |

| Topological Polar Surface Area | 52.3 Ų | |

| LogP (Octanol-Water) | 1.82 | Estimated |

| Hydrogen Bond Donors | 1 (COOH) |

Spectral Characteristics

-

IR Spectroscopy: Expected peaks include ν(C=O) at ~1700 cm and ν(C-F) at 1100–1000 cm .

-

NMR: H NMR would show pyridine protons as doublets (δ 8.2–8.5 ppm), with the propanoic acid chain appearing as a triplet (CH, δ 2.6–2.8 ppm) and a quartet (CH adjacent to COOH, δ 3.1–3.3 ppm) .

| Parameter | Predicted Value |

|---|---|

| EC Shift (M) | 15–30-fold at 1 µM |

| Selectivity (M/M) | >50-fold |

| Parameter | Outcome |

|---|---|

| CYP450 Inhibition | Low (CYP2D6, CYP3A4) |

| Plasma Protein Binding | 89–92% |

| hERG Inhibition | IC > 10 µM |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume